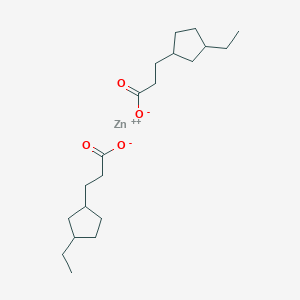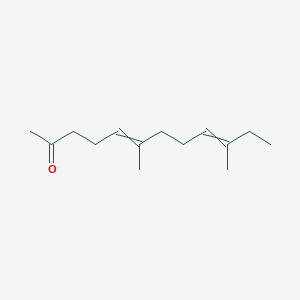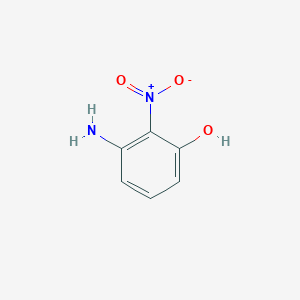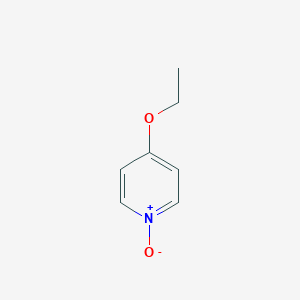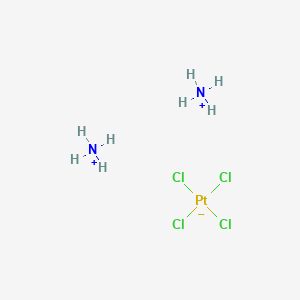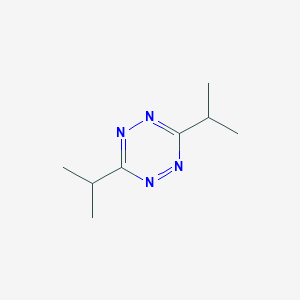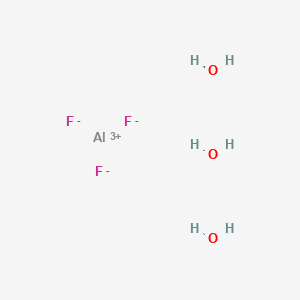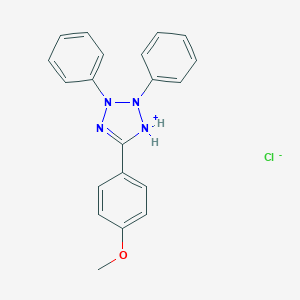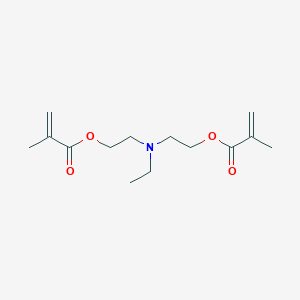
N-Ethyldiethanolamine dimethacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyldiethanolamine dimethacrylate (EDMA) is a monomer used in the synthesis of dental composites and other biomaterials due to its excellent mechanical properties and biocompatibility. EDMA is also used in the fabrication of contact lenses, adhesives, and coatings.
Wirkmechanismus
N-Ethyldiethanolamine dimethacrylate acts as a cross-linking agent in the polymerization of dental composites. It reacts with other monomers, such as bisphenol A glycidyl methacrylate (Bis-GMA), to form a three-dimensional network of polymer chains. This network provides the dental composite with its mechanical strength and durability.
Biochemische Und Physiologische Effekte
N-Ethyldiethanolamine dimethacrylate has been shown to be biocompatible and non-toxic. In vitro studies have shown that N-Ethyldiethanolamine dimethacrylate does not cause cytotoxicity or genotoxicity. In vivo studies have shown that N-Ethyldiethanolamine dimethacrylate does not cause inflammation or tissue damage. However, further studies are needed to fully understand the long-term effects of N-Ethyldiethanolamine dimethacrylate on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
N-Ethyldiethanolamine dimethacrylate has several advantages for use in lab experiments. It is readily available and easy to handle. It is also stable under normal laboratory conditions. However, N-Ethyldiethanolamine dimethacrylate has some limitations. It is highly reactive and can polymerize quickly, which can make it difficult to work with. It is also sensitive to moisture and oxygen, which can affect its polymerization.
Zukünftige Richtungen
There are several future directions for research on N-Ethyldiethanolamine dimethacrylate. One area of research is the development of new dental composites with improved mechanical properties and biocompatibility. Another area of research is the use of N-Ethyldiethanolamine dimethacrylate in the fabrication of adhesives and coatings for medical devices. Additionally, further studies are needed to fully understand the long-term effects of N-Ethyldiethanolamine dimethacrylate on the human body.
Synthesemethoden
N-Ethyldiethanolamine dimethacrylate is synthesized by the reaction of ethyldiethanolamine with methacrylic acid. The reaction is catalyzed by a tertiary amine, such as triethylamine, and is typically carried out in an inert atmosphere. The resulting product is a clear liquid with a molecular weight of 287.37 g/mol.
Wissenschaftliche Forschungsanwendungen
N-Ethyldiethanolamine dimethacrylate has been extensively studied for its use in dental composites. Dental composites are tooth-colored materials used to restore teeth damaged by decay or trauma. N-Ethyldiethanolamine dimethacrylate is used as a cross-linking agent in the polymerization of dental composites, which improves their mechanical properties and reduces shrinkage. N-Ethyldiethanolamine dimethacrylate has also been studied for its use in the fabrication of contact lenses, adhesives, and coatings.
Eigenschaften
CAS-Nummer |
13972-49-1 |
|---|---|
Produktname |
N-Ethyldiethanolamine dimethacrylate |
Molekularformel |
C14H23NO4 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
2-[ethyl-[2-(2-methylprop-2-enoyloxy)ethyl]amino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H23NO4/c1-6-15(7-9-18-13(16)11(2)3)8-10-19-14(17)12(4)5/h2,4,6-10H2,1,3,5H3 |
InChI-Schlüssel |
BHICZSRCJVGOGG-UHFFFAOYSA-N |
SMILES |
CCN(CCOC(=O)C(=C)C)CCOC(=O)C(=C)C |
Kanonische SMILES |
CCN(CCOC(=O)C(=C)C)CCOC(=O)C(=C)C |
Andere CAS-Nummern |
13972-49-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



